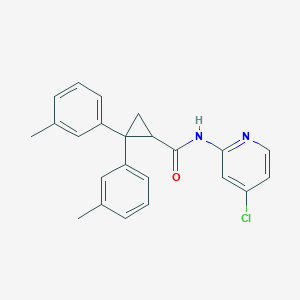![molecular formula C16H17N7O8 B392370 N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE](/img/structure/B392370.png)
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE is a complex organic compound featuring multiple functional groups, including nitroaniline and oxadiazole moieties
準備方法
The synthesis of N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE involves multiple steps. One common synthetic route starts with the preparation of the 2,4-bisnitroaniline intermediate, which is then reacted with 2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as high-energy materials and polymers with unique properties.
作用機序
The mechanism by which N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
類似化合物との比較
Similar compounds to N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in insensitive energetic materials.
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Synthesized through reactions involving nitro and amino derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C16H17N7O8 |
|---|---|
分子量 |
435.35g/mol |
IUPAC名 |
N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H17N7O8/c1-9-14(20-30-18-9)28-7-16(3,8-29-15-10(2)19-31-21-15)17-12-5-4-11(22(24)25)6-13(12)23(26)27/h4-6,17H,7-8H2,1-3H3 |
InChIキー |
RWHOSZHJYNWBOD-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE](/img/structure/B392288.png)
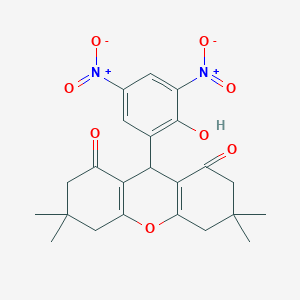
![N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392291.png)
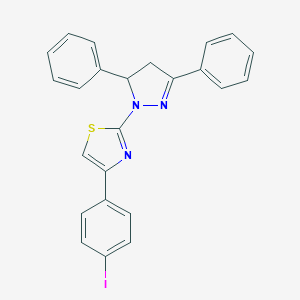
![ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392294.png)
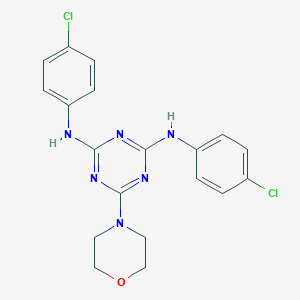

![2-(2-ethoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392301.png)
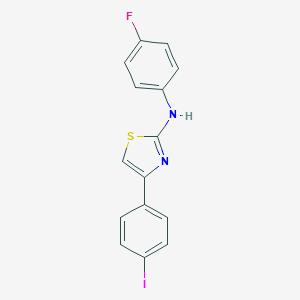
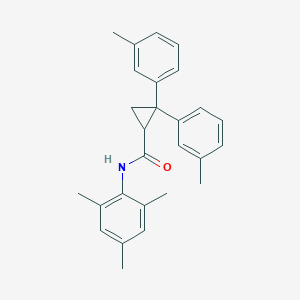
![(4Z)-N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392304.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B392305.png)
![N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392306.png)
